Cas no 2034226-05-4 (4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide)

4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide
- 4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide
- AKOS026704302
- 4-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide
- F6560-6048
- 2034226-05-4
- 4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide
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- Inchi: 1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-7-11-5-12(8-16-6-11)13-3-4-19-20(13)2/h3-6,8-9H,7H2,1-2H3,(H,17,21)
- InChI Key: ZEKJKSXHZRWTHK-UHFFFAOYSA-N
- SMILES: S1C=NC(C)=C1C(NCC1=CN=CC(=C1)C1=CC=NN1C)=O
Computed Properties
- Exact Mass: 313.09973129g/mol
- Monoisotopic Mass: 313.09973129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
- XLogP3: 1.4
4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-6048-75mg |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6560-6048-4mg |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-6048-2μmol |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6560-6048-10mg |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6560-6048-15mg |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6560-6048-25mg |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6560-6048-5μmol |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6560-6048-10μmol |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6560-6048-100mg |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6560-6048-20μmol |
4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide |
2034226-05-4 | 20μmol |
$118.5 | 2023-09-08 |
4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide Related Literature
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
Additional information on 4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide
Chemical and Biological Exploration of 4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide (CAS No. 2034226-05-4)
The compound 4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide, identified by its CAS number 2034226-05-4, represents a fascinating molecule in the realm of medicinal chemistry. Its structural complexity, featuring a thiazole core linked to a pyridine and pyrazole moiety, positions it as a potential candidate for various biological applications. This introduction delves into the chemical characteristics, synthetic considerations, and emerging biological insights associated with this compound.
The molecular framework of this compound is notable for its multifaceted interactions. The presence of the thiazole ring, a heterocycle well-documented for its pharmacological significance, contributes to its potential bioactivity. Thiazole derivatives are ubiquitous in pharmaceuticals, often exhibiting properties relevant to antimicrobial, anti-inflammatory, and anticancer therapies. The incorporation of a methyl group at the 4-position of the thiazole ring may influence electronic distribution and metabolic stability, aspects that are critical in drug design.
Adjacent to the thiazole core is a pyridine substituent, specifically at the 3-position of the pyridine ring. Pyridine is another common pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and metal coordination. In this compound, the pyridine is further functionalized with a methyl group, enhancing its potential for interaction with biological targets. The linkage between the pyridine and thiazole via an amide bond introduces additional conformational flexibility, which can be exploited to optimize binding affinity.
The most intriguing feature of this molecule is the 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl side chain. This complex moiety combines a pyrazole ring with a methyl-substituted pyridine unit. Pyrazole derivatives have garnered significant attention due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. The methyl group on the pyrazole ring may modulate its reactivity and binding interactions. The overall structure suggests that this compound could interact with multiple biological targets simultaneously, a strategy often employed in drug development to achieve synergistic effects.
Synthetically, constructing this compound involves several key steps. The assembly of the thiazole core typically requires condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization at the 4-position with a methyl group can be achieved through alkylation or other suitable methods. The introduction of the pyridine moiety likely involves nucleophilic substitution or condensation reactions, followed by amide bond formation with the side chain.
The biological evaluation of such complex molecules often begins with in vitro assays to assess their interaction with relevant targets. Given the structural features of this compound, it is plausible that it could interact with enzymes or receptors involved in metabolic pathways or signal transduction cascades. Recent advances in computational chemistry have enabled virtual screening approaches to predict potential binding affinities and mechanisms of action for novel compounds like this one.
One particularly promising area of investigation is its potential role in modulating inflammatory pathways. Thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The additional pyrazole and pyridine moieties may enhance these effects by providing additional interaction points with inflammatory mediators or signaling proteins. Preclinical studies could explore these possibilities further.
Another avenue for exploration is its anticancer potential. Thiazole-based compounds have shown efficacy against various cancer cell lines by interfering with proliferation or inducing apoptosis. The unique structure of this molecule might offer advantages over existing agents by targeting distinct pathways or exhibiting improved selectivity towards cancer cells over normal tissues. Combination therapies involving this compound alongside other chemotherapeutic agents could also be investigated.
The development of novel pharmaceuticals relies heavily on understanding how structural modifications influence bioactivity and pharmacokinetic properties. In this context,4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide presents an intriguing case study for medicinal chemists seeking to design next-generation therapeutics. Its complex architecture offers numerous opportunities for optimization while providing a foundation built on established pharmacophores known to interact effectively with biological systems.
In conclusion,4-methyl-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-1,3-thiazole-5-carboxamide (CAS No. 2034226-05-4) stands as a testament to the ingenuity inherent in modern drug discovery programs within medicinal chemistry circles today; leveraging sophisticated molecular design principles coupled alongside cutting-edge research methodologies aimed at identifying novel therapeutic agents poised not only meet but exceed current therapeutic standards across diverse disease indications ranging from inflammation management all through oncology applications where such compounds continue demonstrating remarkable promise during ongoing preclinical investigations worldwide.
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